Acetyl Coenzyme A (sodium salt)
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Overview
Description
Acetyl Coenzyme A (sodium salt) is a pivotal molecule in biological systems. It serves as an essential cofactor and carrier of acyl groups in enzymatic acetyl transfer reactions. This compound is formed either by the oxidative decarboxylation of pyruvate in mitochondria, by the oxidation of long-chain fatty acids, or by the oxidative degradation of certain amino acids . Acetyl Coenzyme A (sodium salt) is crucial for the citric acid cycle (Krebs cycle), lipid biosynthesis, and the synthesis of the neurotransmitter acetylcholine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetyl Coenzyme A (sodium salt) is typically prepared enzymatically by reacting coenzyme A with acetyl phosphate and phosphotransacetylase. The product is then purified by ion exchange chromatography . This method ensures high purity and yield of the compound.
Industrial Production Methods
In industrial settings, the production of Acetyl Coenzyme A (sodium salt) involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the enzymes required for the synthesis of coenzyme A and its subsequent acetylation .
Chemical Reactions Analysis
Types of Reactions
Acetyl Coenzyme A (sodium salt) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to produce energy in the form of ATP.
Reduction: It can be reduced in certain metabolic pathways.
Substitution: It participates in acetylation reactions where the acetyl group is transferred to other molecules
Common Reagents and Conditions
Common reagents used in reactions involving Acetyl Coenzyme A (sodium salt) include:
Acetyl phosphate: Used in the enzymatic synthesis of the compound.
Phosphotransacetylase: An enzyme that facilitates the transfer of the acetyl group.
Major Products Formed
The major products formed from reactions involving Acetyl Coenzyme A (sodium salt) include:
Acetylated proteins: Resulting from acetylation reactions.
Citrate: Formed in the citric acid cycle.
Scientific Research Applications
Acetyl Coenzyme A (sodium salt) has a wide range of scientific research applications:
Chemistry: It is used as a substrate in various enzymatic reactions to study enzyme kinetics and mechanisms.
Biology: It plays a crucial role in cellular metabolism, including the citric acid cycle and fatty acid synthesis
Industry: It is used in the production of biochemicals and pharmaceuticals through fermentation processes.
Mechanism of Action
Acetyl Coenzyme A (sodium salt) exerts its effects by serving as a carrier of acetyl groups in various biochemical reactions. It is involved in the acetylation of proteins, which can regulate gene expression and enzyme activity. The compound also plays a key role in the citric acid cycle, where it combines with oxaloacetate to form citrate, initiating the cycle .
Comparison with Similar Compounds
Similar Compounds
Succinyl Coenzyme A: Another coenzyme A derivative involved in the citric acid cycle.
Malonyl Coenzyme A: Involved in fatty acid synthesis
Uniqueness
Acetyl Coenzyme A (sodium salt) is unique due to its central role in both energy production and biosynthetic pathways. It serves as a key intermediate in the citric acid cycle and is essential for the synthesis of fatty acids and neurotransmitters .
Properties
Molecular Formula |
C23H37N7NaO17P3S |
---|---|
Molecular Weight |
831.6 g/mol |
IUPAC Name |
sodium;[2-[[[[4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C23H38N7O17P3S.Na/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38);/q;+1/p-1 |
InChI Key |
HNLIOWFIXSPFEC-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+] |
Origin of Product |
United States |
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